molecular formula C22H22ClNO2 B3851464 2-{benzyl[3-(4-chlorophenoxy)benzyl]amino}ethanol

2-{benzyl[3-(4-chlorophenoxy)benzyl]amino}ethanol

Cat. No. B3851464
M. Wt: 367.9 g/mol
InChI Key: OXUXYTPIJDCNPE-UHFFFAOYSA-N
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Description

“2-{benzyl[3-(4-chlorophenoxy)benzyl]amino}ethanol” is a complex organic compound. It contains a benzyl group attached to an ethanol molecule via an amino linkage . The benzyl group is further substituted with a 4-chlorophenoxy group .


Synthesis Analysis

The synthesis of such compounds typically involves reactions like benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .


Molecular Structure Analysis

The molecular formula of “2-{benzyl[3-(4-chlorophenoxy)benzyl]amino}ethanol” is C23H25NO2 . Its average mass is 347.450 Da and its monoisotopic mass is 347.188538 Da .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The possibility that these observations reflect a general benzylic activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .

properties

IUPAC Name

2-[benzyl-[[3-(4-chlorophenoxy)phenyl]methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2/c23-20-9-11-21(12-10-20)26-22-8-4-7-19(15-22)17-24(13-14-25)16-18-5-2-1-3-6-18/h1-12,15,25H,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUXYTPIJDCNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl-[[3-(4-chlorophenoxy)phenyl]methyl]amino]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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